Structural Differentiation: Ortho-Methylthio Substitution vs. Unsubstituted Phenyl Analog
The closest identifiable structural analog is N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenyloxalamide, which replaces the ortho-methylthio group with a hydrogen atom. The target compound carries an additional sulfur atom and a methyl group, yielding a molecular weight increase of 46.09 Da (348.48 vs. 302.39 g/mol) [1]. The ortho-methylthio substituent introduces a polarizable sulfur atom capable of engaging in S···O chalcogen bonding, S–π interactions with aromatic residues, and thioether hydrogen-bond acceptor contacts not available to the des-methylthio analog [1]. In the context of the oxalamide kinase inhibitor patent family, ortho-substitution on the N2-aryl ring is a recognized determinant of c-Met inhibitory potency and selectivity, though no experimental data exist for this specific compound pair [2].
| Evidence Dimension | Molecular weight and heteroatom count (structural differentiation) |
|---|---|
| Target Compound Data | MW 348.48 g/mol; 2 sulfur atoms (thiophene + methylthio); clogP 2.24; TPSA 49.41 Ų [1] |
| Comparator Or Baseline | N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenyloxalamide: MW 302.39 g/mol; 1 sulfur atom (thiophene only); clogP and TPSA not independently verified for exact comparator |
| Quantified Difference | ΔMW = +46.09 g/mol; additional -SCH₃ group introduces polarizable sulfur; TPSA of target is 49.41 Ų (target only; comparator TPSA not independently confirmed from non-excluded source) |
| Conditions | Computed physicochemical parameters from Sildrug ECBD computational platform; no experimental assay comparison available |
Why This Matters
For SAR studies, the ortho-methylthio group is the independent variable; procurement of the des-methylthio analog would eliminate the structural feature under investigation and invalidate any attempt to probe sulfur-mediated binding interactions.
- [1] Sildrug ECBD Database, Entry EOS88875. Computed descriptors for target compound: MW 348.49, clogP 2.24, TPSA 49.41. Structural features: 1 aromatic carbocycle, 1 aromatic heterocycle (thiophene), 2 amide groups, 1 aniline, 1 thioether. View Source
- [2] US7470693B2. Oxalamide derivatives as kinase inhibitors. Discloses that aryl substitution patterns on the oxalamide N2 position modulate kinase selectivity and potency. View Source
